molecular formula C9H6BrClF3NO B1526404 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 1339344-06-7

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1526404
CAS No.: 1339344-06-7
M. Wt: 316.5 g/mol
InChI Key: WZEMJNWLRCLZIB-UHFFFAOYSA-N
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Description

“2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7BrF3NO . It has a molecular weight of 282.06 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C . The compound has a CAS Number of 3823-19-6 .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Research involving 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide focuses on its synthesis and structural analysis. For instance, studies have shown the importance of C–H···O and C–H···X (X = Cl/Br) hydrogen bonds in tuning supramolecular assembly, highlighting the role of weak interactions in forming three-dimensional architectures. This is evident in the crystal structures of related chloro- and bromo-phenyl derivatives, which demonstrate significant contributions from H···H, H···π, H···O, and H···Cl/Br contacts to their supramolecular assembly (Hazra et al., 2014).

Chemical Synthesis and Potential Applications

The chemical synthesis of novel compounds incorporating elements similar to this compound has been explored, with the aim of understanding their potential applications in various fields. For example, the creation of new arylazocarbazole derivatives through the reaction with phenyl isothiocyanate suggests a pathway for developing compounds of biological interest, which could be pivotal for pharmaceutical applications (Fadda et al., 2010).

Advanced Materials and Pesticide Development

Further research has characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, through X-ray powder diffraction. These compounds, identified as potential pesticides, underscore the synthetic versatility and applicability of this compound derivatives in creating advanced materials for agricultural use (Olszewska et al., 2008).

Environmental Impact and Degradation Studies

Environmental studies have also been conducted to understand the roles of halides in the degradation of related compounds by UV/H2O2 treatment. Such research is crucial for assessing the environmental impact and developing strategies for the safe disposal or degradation of chemical compounds, including those related to this compound (Li et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing cautiously with water .

Properties

IUPAC Name

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMJNWLRCLZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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